N-(3-chlorophenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are of interest due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazoloquinazoline core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halides, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating infections or cancer.
Industry: Used in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide: can be compared with other triazoloquinazoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the chlorophenyl group and the sulfanyl linkage, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5OS/c24-16-9-6-10-17(13-16)25-20(30)14-31-23-26-19-12-5-4-11-18(19)22-27-21(28-29(22)23)15-7-2-1-3-8-15/h1-13H,14H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCIXAADFABWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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